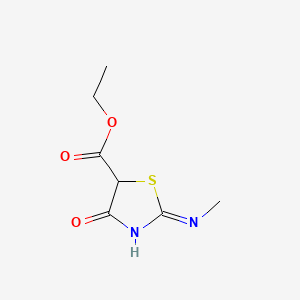
3-Fluoropropyl trifluorométhanesulfonate
Vue d'ensemble
Description
3-Fluoropropyl trifluoromethanesulfonate is an organic compound with the molecular formula C4H6F4O3S and a molecular weight of 210.15 g/mol . It is a fluorinated sulfonate ester, which is often used in organic synthesis due to its reactivity and stability. The compound is characterized by the presence of both fluorine and trifluoromethanesulfonate groups, which impart unique chemical properties.
Applications De Recherche Scientifique
3-Fluoropropyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of diagnostic agents and therapeutic compounds.
Méthodes De Préparation
3-Fluoropropyl trifluoromethanesulfonate can be synthesized through various synthetic routes. One common method involves the reaction of 3-fluoropropanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yields and purity.
Analyse Des Réactions Chimiques
3-Fluoropropyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative .
Mécanisme D'action
The mechanism of action of 3-Fluoropropyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which enhances the electrophilicity of the carbon atom to which it is attached. This makes the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions .
Comparaison Avec Des Composés Similaires
3-Fluoropropyl trifluoromethanesulfonate can be compared with other similar compounds such as:
Methyl trifluoromethanesulfonate: Similar in reactivity but with a different alkyl group.
Ethyl trifluoromethanesulfonate: Another similar compound with an ethyl group instead of a propyl group.
Propyl trifluoromethanesulfonate: Lacks the fluorine atom present in 3-Fluoropropyl trifluoromethanesulfonate.
The uniqueness of 3-Fluoropropyl trifluoromethanesulfonate lies in the presence of both fluorine and trifluoromethanesulfonate groups, which impart distinct reactivity and stability compared to its analogs .
Propriétés
IUPAC Name |
3-fluoropropyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F4O3S/c5-2-1-3-11-12(9,10)4(6,7)8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTZHULZUDBHPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COS(=O)(=O)C(F)(F)F)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660173 | |
| Record name | 3-Fluoropropyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180597-96-0 | |
| Record name | 3-Fluoropropyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![L-Methionine, N-[1-[[(1,1-dimethylethyl)amino]carbonyl]-2-methylpropyl]-, methyl ester, (S)- (9CI)](/img/new.no-structure.jpg)




![[1]Benzofuro[3,2-e][1,3]benzothiazole](/img/structure/B574508.png)



